molecular formula C19H20N4O2 B12344103 N-(4-methoxyphenyl)-3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidine-1-carboxamide

N-(4-methoxyphenyl)-3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidine-1-carboxamide

Cat. No.: B12344103
M. Wt: 336.4 g/mol
InChI Key: QFYXDBWNKURPMZ-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-3-(5-methyl-1H-1,3-benzodiazol-2-yl)azetidine-1-carboxamide is a synthetic organic compound that belongs to the class of azetidine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a benzodiazole ring and an azetidine ring, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-3-(5-methyl-1H-1,3-benzodiazol-2-yl)azetidine-1-carboxamide typically involves multiple steps:

    Formation of the Benzodiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Azetidine Ring Formation: The azetidine ring can be synthesized via cyclization reactions involving suitable amine and halide precursors.

    Coupling Reactions: The final step involves coupling the benzodiazole and azetidine rings with the 4-methoxyphenyl group and the carboxamide group under specific conditions, such as the use of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group.

    Reduction: Reduction reactions could target the benzodiazole ring or the carboxamide group.

    Substitution: The compound can participate in substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents or nucleophiles under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Potential therapeutic applications due to its unique structure.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. It could involve binding to enzymes, receptors, or other proteins, thereby modulating their activity. The benzodiazole and azetidine rings may play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxyphenyl)-3-(1H-benzimidazol-2-yl)azetidine-1-carboxamide
  • N-(4-methoxyphenyl)-3-(5-methyl-1H-indazol-2-yl)azetidine-1-carboxamide

Uniqueness

The presence of the 5-methyl-1H-1,3-benzodiazole ring distinguishes N-(4-methoxyphenyl)-3-(5-methyl-1H-1,3-benzodiazol-2-yl)azetidine-1-carboxamide from its analogs. This structural feature may confer unique biological activities and chemical properties, making it a valuable compound for further research.

Properties

Molecular Formula

C19H20N4O2

Molecular Weight

336.4 g/mol

IUPAC Name

N-(4-methoxyphenyl)-3-(6-methyl-1H-benzimidazol-2-yl)azetidine-1-carboxamide

InChI

InChI=1S/C19H20N4O2/c1-12-3-8-16-17(9-12)22-18(21-16)13-10-23(11-13)19(24)20-14-4-6-15(25-2)7-5-14/h3-9,13H,10-11H2,1-2H3,(H,20,24)(H,21,22)

InChI Key

QFYXDBWNKURPMZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)C3CN(C3)C(=O)NC4=CC=C(C=C4)OC

Origin of Product

United States

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